molecular formula C14H10Cl2OS B019326 2-(Benzylthio)-4-chlorobenzoic Acid Chloride CAS No. 40183-55-9

2-(Benzylthio)-4-chlorobenzoic Acid Chloride

Cat. No.: B019326
CAS No.: 40183-55-9
M. Wt: 297.2 g/mol
InChI Key: UCLDCZQCSWJORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-4-chlorobenzoic Acid Chloride is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a benzylthio group and a chlorine atom attached to a benzoic acid chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid Chloride typically involves the reaction of 2-aminobenzenethiol with benzaldehydes under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with benzaldehydes under microwave irradiation . Another method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of microwave irradiation and base-promoted cyclization are particularly advantageous due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-chlorobenzoic Acid Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-chlorobenzoic Acid Chloride involves its interaction with specific molecular targets and pathways. The compound’s benzylthio group and chlorine atom play crucial roles in its reactivity and biological activity. It may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylthio)-4-chlorobenzoic Acid Chloride is unique due to its specific combination of a benzylthio group and a chlorine atom attached to a benzoic acid chloride structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-benzylsulfanyl-4-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLDCZQCSWJORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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